molecular formula C15H17ClN2O2 B11811448 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11811448
M. Wt: 292.76 g/mol
InChI Key: FNZGACMQBGGVMQ-UHFFFAOYSA-N
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Description

3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and two methyl groups, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the 5-chloro-2-methylphenyl group and the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(5-Chloro-2-methylphenyl)-1H-pyrazol-4-yl)propanoic acid: Lacks the two additional methyl groups on the pyrazole ring.

    3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid moiety instead of a propanoic acid moiety.

Uniqueness

The unique structural features of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, such as the specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety, contribute to its distinct chemical and biological properties. These features may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.

Biological Activity

3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H19ClN2O2
  • Molecular Weight : 304.79 g/mol
  • IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. Specifically, studies have shown that compounds with similar structural features to this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.0
A375 (melanoma)10.5
HCT116 (colon cancer)12.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties

The pyrazole moiety is also associated with anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines in activated macrophages. The inhibition of NF-kB signaling pathways has been noted, indicating a potential mechanism for the anti-inflammatory activity of this class of compounds.

The mechanisms underlying the biological activity of this compound likely involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting key signaling pathways involved in inflammation, such as NF-kB, the compound may reduce inflammatory responses.

Case Studies and Research Findings

Recent studies have explored various aspects of pyrazole derivatives:

  • A study published in MDPI demonstrated that certain pyrazole derivatives showed promising anticancer activity in vitro against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Another investigation into the antimicrobial properties revealed that pyrazole compounds could effectively inhibit bacterial growth and biofilm formation, highlighting their utility in treating infections .

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

3-[1-(5-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C15H17ClN2O2/c1-9-4-5-12(16)8-14(9)18-11(3)13(10(2)17-18)6-7-15(19)20/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

FNZGACMQBGGVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)CCC(=O)O)C

Origin of Product

United States

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